![molecular formula C17H17N3O2S B2553449 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide CAS No. 1090727-88-0](/img/structure/B2553449.png)
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug design, and pharmacology. This compound is a pyridine derivative that contains a carboxamide group and a methylsulfanyl group.
Mechanism of Action
The exact mechanism of action of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or receptor, thereby inhibiting its activity. The binding affinity and selectivity of the compound for different targets may vary depending on the chemical structure of the target and the binding pocket.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide depend on the specific target that it inhibits. For example, inhibition of protein kinases may lead to the suppression of cell proliferation and the induction of apoptosis, while inhibition of phosphodiesterases may lead to the elevation of intracellular levels of cyclic nucleotides, which can affect various physiological processes such as smooth muscle relaxation and platelet aggregation. The physiological effects of the compound may also vary depending on the dose and route of administration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide in lab experiments is its potent inhibitory activity against various targets, which makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the interpretation of the results. Therefore, careful consideration should be given to the dose and route of administration when using this compound in lab experiments.
Future Directions
There are several future directions for the research on 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide. One direction is to further investigate the mechanism of action of the compound and its binding interactions with different targets. Another direction is to explore the therapeutic potential of the compound in various disease models, including cancer, inflammation, and neurological disorders. Additionally, the development of new analogs and derivatives of the compound may lead to the discovery of more potent and selective inhibitors of specific targets. Finally, the use of advanced techniques such as molecular modeling and virtual screening may aid in the identification of new targets for the compound and the optimization of its chemical structure for improved activity and selectivity.
Synthesis Methods
The synthesis of 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as potassium carbonate and a thiol such as methyl mercaptan. The reaction yields the desired compound, which can be purified using standard techniques such as column chromatography.
Scientific Research Applications
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry and drug design. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, including but not limited to, protein kinases, phosphodiesterases, and adenosine receptors. These enzymes and receptors play crucial roles in various physiological processes, including cell signaling, neurotransmission, and immune response. Therefore, the inhibition of these targets by 2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide may have therapeutic implications for the treatment of various diseases, such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
2-methylsulfanyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-23-17-14(4-2-10-18-17)16(22)19-12-6-8-13(9-7-12)20-11-3-5-15(20)21/h2,4,6-10H,3,5,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZUDTXXFZMWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2553368.png)

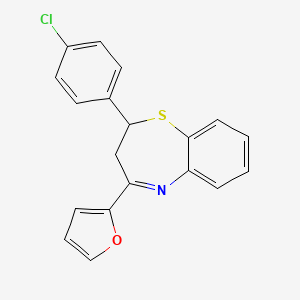
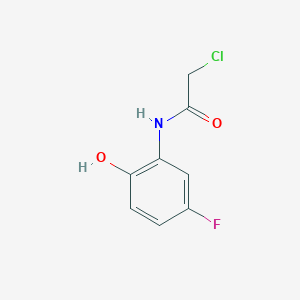
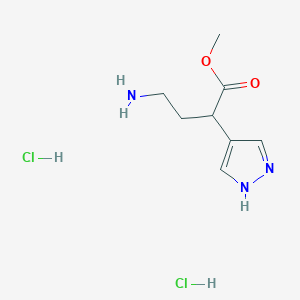

![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)
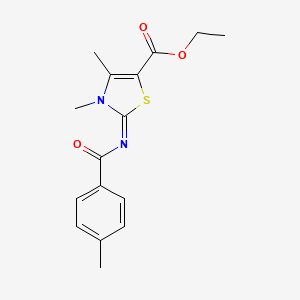
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
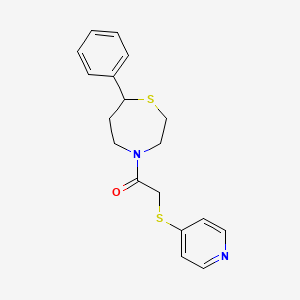
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)